1-Methylnaphthalene-8-boronic acid
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Overview
Description
1-Methylnaphthalene-8-boronic acid is a boronic acid derivative of 1-methylnaphthalene. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it valuable in synthetic organic chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-8-boronic acid can be synthesized through several methods, including the boronic acid exchange reaction. One common approach involves the reaction of 1-methylnaphthalene with a boronic acid derivative, such as boronic acid esters, under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process may include purification steps to ensure the final product's purity and quality. Industrial production methods aim to optimize yield and minimize waste, making the process cost-effective and efficient.
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-8-boronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can participate in substitution reactions.
Major Products Formed: The reactions involving this compound can yield various products, including oxidized derivatives, reduced forms, and substituted compounds. These products are valuable in further chemical synthesis and research applications.
Scientific Research Applications
1-Methylnaphthalene-8-boronic acid is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 1-methylnaphthalene-8-boronic acid exerts its effects depends on the specific reaction or application. In general, the compound interacts with other molecules through its boronic acid group, forming covalent bonds and facilitating chemical transformations. The molecular targets and pathways involved vary based on the context of the reaction or application.
Comparison with Similar Compounds
Phenylboronic acid
Naphthalene-1-boronic acid
4-Methyl-1-naphthaleneboronic acid
2-Methyl-1-naphthaleneboronic acid
Properties
IUPAC Name |
(8-methylnaphthalen-1-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZCRPIUNHHXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=CC2=CC=C1)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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